4-acetyl-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide
Description
Historical Context of Benzothiazole-Based Drug Discovery
The benzothiazole nucleus, first isolated in 1887 via the cyclization of 2-aminothiophenol derivatives, emerged as a privileged scaffold in medicinal chemistry following the serendipitous discovery of its bioactivity in the mid-20th century. Early derivatives like 2-mercaptobenzothiazole (1930s) found industrial use as rubber vulcanization accelerators, but their pharmacological potential remained unexplored until structural analogs demonstrated antitumor activity in murine models during the 1960s. The 1990s marked a turning point with the FDA approval of riluzole (2-amino-6-trifluoromethoxybenzothiazole), a glutamate release inhibitor for amyotrophic lateral sclerosis, validating benzothiazoles as CNS-penetrant therapeutics.
Parallel developments in antimicrobial research revealed that halogenated benzothiazoles, such as 6-fluoro-2-(3,4-dimethoxyphenyl)benzothiazole, exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis H37Rv strains, with minimum inhibitory concentrations (MIC) as low as 3.12 μg/mL. These findings catalyzed systematic structure-activity relationship (SAR) studies, which identified critical pharmacophoric elements:
- Electron-withdrawing substituents at the 6-position enhance microbial membrane penetration
- Hydrophobic moieties at the 2-position improve target binding affinity
- N-aryl extensions modulate solubility and metabolic stability
Table 1: Evolution of Key Benzothiazole-Based Therapeutics
| Compound | Year | Therapeutic Area | Key Structural Feature |
|---|---|---|---|
| Riluzole | 1995 | Neuroprotection | 6-trifluoromethoxy group |
| Pramipexole | 1997 | Parkinson’s disease | 2-aminothiazole moiety |
| Bentaluron (BZ6 derivative) | 2015 | Antimycobacterial | N-phenylacetamide substituent |
Rationale for Functionalization at the N-Aryl Acetamide Position
The N-aryl acetamide group in 4-acetyl-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide addresses three critical challenges in benzothiazole drug development:
Electronic Modulation : The acetyl group inductively withdraws electron density from the adjacent amide bond, stabilizing the molecule against hydrolytic cleavage while maintaining resonance-assisted hydrogen bonding capacity with biological targets. Quantum mechanical calculations on analogous structures show a 12-15% increase in amide bond stability compared to non-acetylated analogs.
Spatial Orientation : X-ray crystallography of benzothiazole-acetamide complexes with cyclin-dependent kinase 2 (CDK2) reveals that the acetamide’s carbonyl oxygen forms a critical hydrogen bond with Leu83 (2.9 Å), while the methyl group induces a 35° dihedral angle that avoids steric clashes with Phe82. This precise positioning enhances kinase inhibition selectivity by 4-fold over non-acetylated derivatives.
Pharmacokinetic Optimization : LogP studies demonstrate that the acetyl group reduces the compound’s hydrophobicity from 3.8 to 2.4, aligning it within the optimal range (2.0–3.0) for blood-brain barrier penetration. Concurrently, the acetamide’s hydrogen-bond acceptor capacity increases aqueous solubility by 40% compared to primary amide analogs.
Table 2: Impact of Acetamide Substitution on Biological Activity (Representative Data)
| Compound | Target | IC50 (nM) | Solubility (μg/mL) |
|---|---|---|---|
| Benzothiazole (parent) | CDK2 | 4200 | 8.2 |
| N-Phenylacetamide derivative | CDK2 | 53 | 34.1 |
| 4-Acetyl-N-aryl analog | CDK2 | 27 | 41.7 |
Properties
IUPAC Name |
4-acetyl-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S/c1-14(25)15-9-11-16(12-10-15)21(26)23-18-6-4-5-17(13-18)22-24-19-7-2-3-8-20(19)27-22/h2-13H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXGEZZILGRLKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-acetyl-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring, followed by acylation to introduce the acetyl group . The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like piperidine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
4-acetyl-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In synthetic chemistry, 4-acetyl-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide serves as a valuable building block for the synthesis of more complex molecules. It can act as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
The compound has demonstrated significant biological activities:
- Antimicrobial Properties : Research indicates that it exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit bacterial growth by targeting essential enzymes involved in DNA replication and cell wall synthesis.
- Anticancer Activity : In vitro studies have revealed that 4-acetyl-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide can inhibit the proliferation of cancer cells, including breast and prostate cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| PC-3 (Prostate Cancer) | 10.0 | Cell cycle arrest |
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent in drug development. Its ability to inhibit specific enzymes related to cancer and microbial infections positions it as a candidate for further pharmacological studies.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of 4-acetyl-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide showed promising results against Gram-positive and Gram-negative bacteria. The compound was tested against standard bacterial strains, demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Anticancer Mechanisms
In another investigation, the anticancer properties were evaluated using various human cancer cell lines. The results indicated that the compound not only inhibited cell growth but also triggered apoptotic pathways. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis.
Mechanism of Action
The mechanism of action of 4-acetyl-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of DNA gyrase, an essential enzyme in bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death . The compound may also interact with other molecular pathways, depending on its specific application and target organism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
*Estimated based on analogous compounds.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The acetyl group in the target compound reduces lipophilicity (logP ~5.2) compared to analogs with halogen (e.g., 2,4-dichloro, logP 6.8 ) or alkoxy (e.g., 4-butoxy, logP 6.1 ) substituents. This may enhance aqueous solubility and bioavailability.
- Benzothiazole Modifications: Substitutions on the benzothiazole ring, such as 6-methyl in , can sterically hinder interactions with biological targets or alter crystallinity in materials science applications.
- Hybrid Structures: Compounds like incorporate additional functional groups (e.g., dimethylamino propyl), which may improve binding to charged targets or modulate pharmacokinetics.
Commercial and Research Availability
Several analogs, such as , are commercially available as screening compounds for drug discovery. The target compound’s structural simplicity and modular synthesis make it accessible for custom synthesis and derivatization .
Biological Activity
4-acetyl-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide is a synthetic compound belonging to the benzothiazole derivatives family. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological contexts, and potential applications in medicine.
- IUPAC Name : 4-acetyl-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide
- Molecular Formula : C22H16N2O2S
- Molecular Weight : 372.44 g/mol
- CAS Number : 300818-61-5
The biological activity of 4-acetyl-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various metabolic pathways. For instance, it can inhibit DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication.
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens, making it a candidate for antibiotic development .
- Anticancer Properties : Studies have demonstrated its potential as an anticancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways .
Antimicrobial Activity
The compound has been tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of the compound on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.0 |
| HeLa (cervical cancer) | 20.5 |
| A549 (lung cancer) | 18.0 |
These values indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
Case Studies
- Study on Antimicrobial Effects : A recent study assessed the antimicrobial efficacy of various benzothiazole derivatives, including 4-acetyl-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide. The findings indicated that the compound significantly inhibited bacterial growth compared to control groups .
- Anticancer Research : Another study focused on the anticancer potential of this compound against different cancer cell lines. The results revealed that it effectively reduced cell viability and induced apoptosis in a dose-dependent manner .
Q & A
Q. What are the standard synthetic routes for 4-acetyl-N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide?
Methodological Answer: The synthesis typically involves coupling reactions between benzothiazole-containing intermediates and acetyl-substituted benzamides. For example:
- Step 1: React 3-(1,3-benzothiazol-2-yl)phenylacetic acid with benzamide under reflux conditions (4 hours) in a polar solvent like methanol.
- Step 2: Purify the product via recrystallization from methanol, monitored by TLC for reaction completion .
- Alternative Route: Use aniline derivatives in a water bath (100°C) under reflux, followed by ice-cold water quenching to precipitate the product .
Key Optimization Parameters:
| Parameter | Optimal Condition |
|---|---|
| Temperature | 100°C |
| Reaction Time | 4–6 hours |
| Solvent | Methanol or ethanol |
| Purification | Recrystallization (methanol) |
Q. How is this compound characterized structurally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm aromatic proton environments and acetyl group integration.
- Infrared Spectroscopy (IR): Peaks at ~1650–1700 cm indicate carbonyl (C=O) stretching in the acetyl and amide groups .
- Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., m/z 373.1 for CHNOS) .
- X-ray Crystallography: Resolves crystal packing and bond angles, particularly for benzothiazole-amide interactions .
Q. What are its primary applications in medicinal chemistry?
Methodological Answer:
- Target Identification: The benzothiazole moiety is known to interact with enzymes like acps-pptase, which regulate bacterial proliferation .
- Structure-Activity Relationship (SAR): Modifications at the acetyl group or phenyl ring influence antibacterial and anti-inflammatory activity. For example:
- Substitution with nitro groups enhances DNA-binding affinity in related compounds .
- Trifluoromethyl groups improve metabolic stability .
Advanced Research Questions
Q. How do reaction conditions impact yield and purity in its synthesis?
Methodological Answer:
Q. What computational tools are used to predict its biological interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (FMOs) to predict reactivity. For example, HOMO-LUMO gaps <4 eV suggest strong DNA intercalation potential .
- Molecular Dynamics (MD): Simulates binding stability with bacterial enzymes (e.g., 100 ns trajectories show stable hydrogen bonds with acps-pptase) .
- Docking Scores: Autodock Vina or Schrödinger Suite quantify binding affinities (e.g., ΔG = −8.2 kcal/mol for benzothiazole derivatives) .
Q. How can contradictory bioactivity data be resolved?
Methodological Answer:
- Case Study: Conflicting IC values (e.g., 10 µM vs. 25 µM) in anti-inflammatory assays may arise from:
- Mitigation Strategy:
Q. What analytical methods quantify its stability under physiological conditions?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Tracks degradation products in PBS (pH 7.4) at 37°C.
- Circular Dichroism (CD): Monitors conformational changes in DNA-complexed forms .
- Accelerated Stability Testing: Exposes the compound to 40°C/75% RH for 4 weeks, with degradation <5% indicating suitability for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
